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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure,
nomenclature, and physico-chemical properties of 1,4-dibromo-2-methylbenzene (CAS No:
615-59-8). It includes a detailed summary of its physical and spectroscopic data, presented in
structured tables for clarity. Furthermore, this document outlines a representative experimental
protocol for its synthesis via the Sandmeyer reaction, a common method for the preparation of
aryl halides. A generalized workflow for the spectroscopic characterization of the compound is
also provided. The guide is supplemented with visualizations of the synthetic pathway and
analytical workflow to aid in the understanding of the key processes.

Introduction

1,4-Dibromo-2-methylbenzene, also known by its common synonym 2,5-dibromotoluene, is a
disubstituted aromatic hydrocarbon. The presence of two bromine atoms on the toluene
scaffold makes it a valuable intermediate in organic synthesis. The differential reactivity of the
C-Br bonds and the influence of the methyl group on the aromatic ring's electronics allow for its
use in a variety of chemical transformations, particularly in the synthesis of pharmaceuticals,
agrochemicals, and polymers.[1] This document serves as a technical resource for
professionals requiring detailed information on its structure, properties, and handling.
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Structure and Nomenclature

The structure of 1,4-dibromo-2-methylbenzene consists of a benzene ring substituted with two
bromine atoms at positions 1 and 4, and a methyl group at position 2.

Identifier Value

Preferred IUPAC Name 1,4-Dibromo-2-methylbenzene[2]

Synonym 2,5-Dibromotoluene[2]

CAS Number 615-59-8[2][3]

Molecular Formula C7HeBr2[2][3]

Molecular Weight 249.93 g/mol [3][4]1[5]

SMILES CC1=C(C=CC(=C1)Br)Br[2]

InChiKey QKEZTJYRBHOKHH-UHFFFAOYSA-N[2][3]

Physico-chemical Properties

1,4-Dibromo-2-methylbenzene is a colorless to light yellow liquid or a low-melting solid at room
temperature.[4] It is generally considered to be insoluble in water but soluble in common
organic solvents such as benzene, toluene, and ethyl acetate.[1]

Property Value Reference

Colorless to light yellow clear

Physical State fquid [4]
Melting Point 5-6 °C (lit.) [4]
Boiling Point 135-136 °C / 35 mmHg (lit.) [4]
Density 1.815 g/mL at 25 °C (lit.) [4]
Refractive Index (n2°/D) 1.602 (lit.) [4]

Spectroscopic Data
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While experimental spectra for 1,4-dibromo-2-methylbenzene are not widely available in public
databases, predicted data and analysis based on its structure provide valuable information for
its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to
the three aromatic protons and the three methyl protons.

Chemical Shift ()

ppm (Predicted in Multiplicity Integration Assignment
CDCls)

7.39 m 1H Aromatic H-5

7.37 m 1H Aromatic H-3

7.18 m 1H Aromatic H-6

2.38 S 3H Methyl (CHs)

(Prediction Source: iChemical[4])

13C NMR (Expected): The carbon-13 NMR spectrum is expected to show seven distinct signals:
six for the aromatic carbons and one for the methyl carbon. The chemical shifts of the aromatic
carbons are influenced by the bromine and methyl substituents. Carbons bonded to bromine
will appear at lower field.

Infrared (IR) Spectroscopy

The IR spectrum of 1,4-dibromo-2-methylbenzene is expected to exhibit characteristic
absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C stretching

of the aromatic ring, and C-Br stretching.
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Wavenumber Range (cm~?) Vibration Type

3100 - 3000 Aromatic C-H Stretch

3000 - 2850 Aliphatic C-H Stretch (from CHs)
1600 - 1450 Aromatic C=C Stretch

~1050 C-Br Stretch

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M*) corresponding to the molecular weight
of the compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern
will be observed for the molecular ion and bromine-containing fragments. The two major
isotopes of bromine are 7°Br and 8!Br, which have nearly equal natural abundance. Therefore,
the mass spectrum will show peaks for [M]*, [M+2]*, and [M+4]* in an approximate ratio of
1:2:1.

Experimental Protocols
Synthesis of 1,4-Dibromo-2-methylbenzene via
Sandmeyer Reaction

This protocol describes a representative synthesis of 1,4-dibromo-2-methylbenzene from 2,5-
dibromoaniline through a diazotization reaction followed by a copper(l) bromide-mediated
Sandmeyer reaction.[6][7][8]

Materials:

e 2.,5-Dibromoaniline

Sodium nitrite (NaNO2)

Hydrobromic acid (HBr, 48%)

Copper(l) bromide (CuBr)

Deionized water
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Diethyl ether

Saturated sodium bicarbonate solution
Brine

Anhydrous magnesium sulfate (MgSQOa)

Ice

Procedure:

Diazotization: In a flask, dissolve 2,5-dibromoaniline in an aqueous solution of hydrobromic
acid. Cool the mixture to 0-5 °C in an ice bath with constant stirring.

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution.
Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium
salt is indicated by a change in the color of the solution. The reaction is complete when a
slight excess of nitrous acid is detected with starch-iodide paper.

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(l) bromide in
hydrobromic acid.

Slowly add the cold diazonium salt solution to the copper(l) bromide solution with vigorous
stirring. The addition will result in the evolution of nitrogen gas.

After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat gently (e.g., to 50-60 °C) for a short period to ensure the complete decomposition
of the diazonium salt.

Work-up and Purification: Cool the reaction mixture and extract the product with diethyl ether.

Wash the combined organic layers with saturated sodium bicarbonate solution and then with
brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
under reduced pressure to obtain the crude product.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 Purify the crude 1,4-dibromo-2-methylbenzene by vacuum distillation or column
chromatography.

General Protocol for Spectroscopic Analysis

NMR Sample Preparation:

» Dissolve approximately 10-20 mg of the purified compound in about 0.7 mL of a deuterated
solvent (e.g., CDCIs) in an NMR tube.

e Acquire *H and 3C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or
higher).

IR Spectroscopy (Thin Film Method):

o Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
e Mount the plates in the spectrometer and acquire the spectrum.

Mass Spectrometry (Electron lonization - EI):

 Introduce a small amount of the sample into the mass spectrometer, typically via direct
injection or after separation by gas chromatography (GC-MS).

e Acquire the mass spectrum in the desired mass range.

Visualizations
Synthetic Pathway
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Step 1: Diazotization

(Z,S—Dibromoaniline)

NaNO:z, HBr
0-5°C
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G,S—Dibromobenzenediazonium Bromida

CuBr, A
(-N2)

Step 2: Sandrgeyer Reaction

(1,4-Dibromo-2-methylbenzema

Click to download full resolution via product page

Caption: Synthetic pathway for 1,4-dibromo-2-methylbenzene via Sandmeyer reaction.
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Caption: General workflow for spectroscopic analysis of 1,4-dibromo-2-methylbenzene.

Conclusion

1,4-Dibromo-2-methylbenzene is a key chemical intermediate with well-defined physical and
structural properties. This guide provides essential technical data and standardized protocols to
support its synthesis, characterization, and application in research and development. The
provided synthetic route and analytical workflow offer a practical framework for professionals
working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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